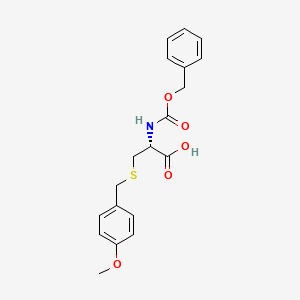
Z-Cys(pmeobzl)-OH
Vue d'ensemble
Description
Z-Cys(pmeobzl)-OH, also known as Z-Cysteine p-Methoxybenzyl ester, is a cysteine derivative with a protecting group. This compound is widely used in peptide synthesis and various biochemical applications due to its stability and reactivity.
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: this compound can be synthesized through the reaction of cysteine with p-methoxybenzyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods: On an industrial scale, the synthesis involves optimizing reaction conditions to achieve high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form disulfides.
Reduction: The protecting group can be removed by reduction, typically using hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzyl group can be substituted with other functional groups depending on the desired application.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include iodine and hydrogen peroxide.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas is commonly used for deprotection.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the target functional group.
Major Products Formed:
Disulfides: Formed through oxidation reactions.
Deprotected Cysteine: Resulting from the reduction of the benzyl protecting group.
Substituted Derivatives: Depending on the nucleophile used in substitution reactions.
Applications De Recherche Scientifique
Z-Cys(pmeobzl)-OH is extensively used in scientific research due to its stability and versatility:
Peptide Synthesis: It serves as a protecting group for cysteine residues in peptide synthesis, preventing unwanted side reactions.
Protein Chemistry: Used in the study of protein structure and function, particularly in the formation of disulfide bonds.
Medicinal Chemistry: Employed in the design and synthesis of therapeutic peptides and small molecules.
Biomolecular Research: Utilized in the modification of biomolecules for various biochemical assays and studies.
Mécanisme D'action
The mechanism by which Z-Cys(pmeobzl)-OH exerts its effects involves its role as a protecting group for cysteine residues:
Protecting Group: The p-methoxybenzyl group protects the thiol group of cysteine, preventing oxidation and unwanted reactions.
Molecular Targets: The protected cysteine can be selectively deprotected to form free thiol groups, which can then react with other molecules or participate in enzymatic reactions.
Pathways Involved: The deprotection and subsequent reactions are crucial in peptide synthesis and protein modification pathways.
Comparaison Avec Des Composés Similaires
Z-Cys(Trt)-OH: Another cysteine derivative with a trityl protecting group.
Z-Cys(Acm)-OH: Cysteine with an acetamidomethyl protecting group.
Z-Cys(But)-OH: Cysteine with a tert-butyl protecting group.
Uniqueness:
Z-Cys(pmeobzl)-OH is unique due to its stability under various reaction conditions and its ease of deprotection, making it a preferred choice in peptide synthesis and biochemical research.
Propriétés
IUPAC Name |
(2R)-3-[(4-methoxyphenyl)methylsulfanyl]-2-(phenylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO5S/c1-24-16-9-7-15(8-10-16)12-26-13-17(18(21)22)20-19(23)25-11-14-5-3-2-4-6-14/h2-10,17H,11-13H2,1H3,(H,20,23)(H,21,22)/t17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITIVJYICKMMKHE-KRWDZBQOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CSCC(C(=O)O)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)CSC[C@@H](C(=O)O)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


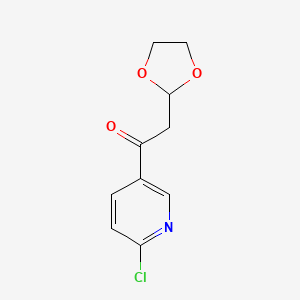
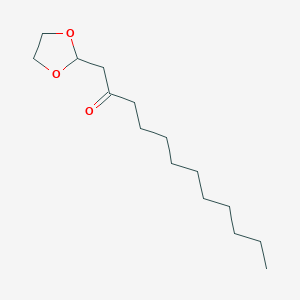
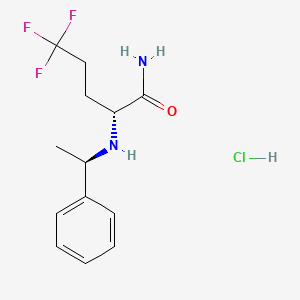
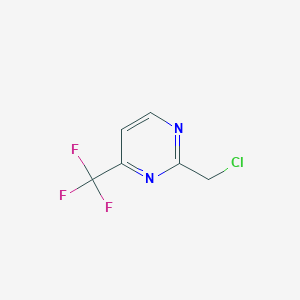
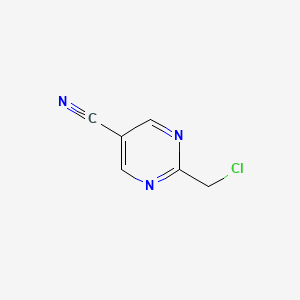

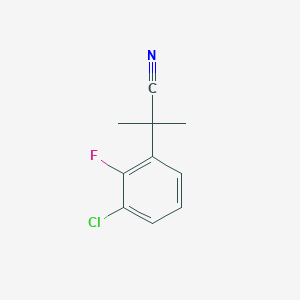

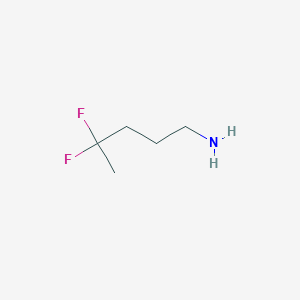
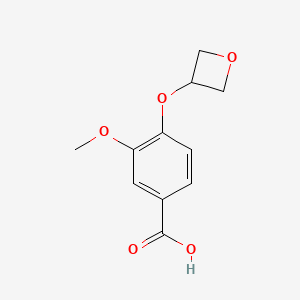
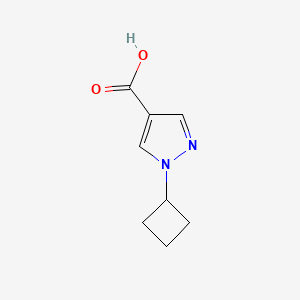


![3-Methylimidazo[1,5-a]pyridine-6-carboxylic acid](/img/structure/B1425968.png)
